An In-depth Technical Guide to the Structure of 18:1 Hemi BMP (S,R)
An In-depth Technical Guide to the Structure of 18:1 Hemi BMP (S,R)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for 18:1 Hemi BMP (S,R), an important anionic lipid in biological research and pharmaceutical development.
Core Structure and Nomenclature
Hemi-bis(monoacylglycero)phosphate (Hemi-BMP) is an anionic lipid characterized by a glycerophosphoglycerol backbone.[1][2] Unlike bis(monoacylglycero)phosphate (BMP) which has two fatty acyl chains, Hemi-BMP possesses three.[3] The designation "18:1" specifies that these acyl chains are oleic acid, a monounsaturated omega-9 fatty acid.
The specific isomer, 18:1 Hemi BMP (S,R) , is systematically named sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dioleoyl)-glycerol (ammonium salt) .[2][4] This nomenclature defines the precise stereochemistry and linkage of its components:
-
Glycerol Backbone 1 (S-configuration) : Features a single oleoyl group at the sn-3 position and a hydroxyl group at the sn-2 position. The stereocenter at C-2 has an S-configuration.
-
Glycerol Backbone 2 (R-configuration) : Contains two oleoyl groups, one at the sn-1' position and another at the sn-2' position. The stereocenter at C-2' has an R-configuration.
-
Phosphate Linker : The two glycerol moieties are connected by a phosphate group, linking the sn-1 position of the first glycerol to the sn-3' position of the second.
Caption: Structural diagram of 18:1 Hemi BMP (S,R).
Physicochemical Data
Quantitative properties of 18:1 Hemi BMP (S,R) are essential for experimental design and interpretation. The following table summarizes key data points.
| Property | Value | Reference(s) |
| Systematic Name | sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dioleoyl)-glycerol (ammonium salt) | [4] |
| Synonyms | 18:1 SEMI LBPA (S,R) | [5] |
| Molecular Formula | C60H114NO11P | [2][4] |
| Molecular Weight | 1056.52 g/mol | [2][4] |
| CAS Number | 474943-36-7 | [2][4][5] |
| Physical State | Powder | [2][6] |
| Purity | >99% (by TLC) | [2][4] |
| Storage Temperature | -20°C | [2][4][6] |
Biological Context and Applications
BMPs are primarily located in the inner membranes of late endosomes and lysosomes, where they constitute a significant portion of the total phospholipids.[7][8][9] These lipids play crucial roles in:
-
Lysosomal Function : BMPs are critical for the degradation of various lipids, including glycosphingolipids, and are involved in cholesterol transport.[7][10]
-
Membrane Dynamics : The unique cone-shaped structure of BMP is thought to induce membrane curvature, facilitating the formation of intraluminal vesicles (ILVs) within late endosomes.[9]
-
Disease Biomarkers : Elevated levels of BMP are observed in numerous lysosomal storage diseases, making them a subject of interest as potential biomarkers.[7][11]
Specifically, 18:1 Hemi BMP (S,R) has been utilized in the formulation of selective organ targeting (SORT) lipid nanoparticles (LNPs) for the targeted delivery of mRNA to the spleen, highlighting its potential in advanced drug delivery systems.[1][2][5]
Experimental Protocols
Enzymatic Synthesis via Transphosphatidylation
A sustainable method for synthesizing Hemi-BMPs involves the use of Phospholipase D (PLD).[12] This enzyme catalyzes a transphosphatidylation reaction, transferring a phosphatidyl group from a donor lipid to an alcohol acceptor.
Methodology:
-
Enzyme Source : Phospholipase D (PLD) from Streptomyces sp. is utilized due to its broad substrate compatibility.[12]
-
Substrates :
-
Phosphatidyl Donor : A common phospholipid such as Phosphatidylcholine (PC).
-
Alcohol Acceptor : A monoacylglycerol, such as monoolein, to provide the basis for the second glycerol backbone.
-
-
Reaction Conditions : The reaction is typically conducted in a biphasic system or an emulsion to facilitate substrate interaction with the enzyme.
-
Mechanism : PLD first cleaves the choline headgroup from PC, creating a phosphatidyl-enzyme intermediate. This intermediate then reacts with the monoacylglycerol acceptor, forming the Hemi-BMP product.[12] This process can achieve yields of 74-92 wt% within 2 hours.[12]
Caption: Workflow for PLD-mediated synthesis of Hemi-BMP.
In Vitro Hemi-BMP Formation Assay
The formation of Hemi-BMP can be studied in biological fluids like blood plasma, which contains transacylase enzymes capable of synthesizing BMP and Hemi-BMP.[13]
Methodology:
-
Sample Preparation : Obtain heparin-plasma from the subject (e.g., wild-type mice).[13]
-
Substrate Preparation : Prepare a 0.5 mM solution of the desired substrate (e.g., sn-1-oleoyl lysophosphatidylglycerol (LPG) or di-oleoyl phosphatidylglycerol (PG)) in phosphate-buffered saline (PBS, pH 7.4) containing 1% fatty acid-free bovine serum albumin (BSA).[13]
-
Reaction Mixture : Combine 30 µl of plasma with the substrate solution in a total reaction volume of 50 µl.[13]
-
Incubation : Incubate the samples for 1 hour at 37°C to allow for enzymatic conversion.[13]
-
Lipid Extraction & Analysis : Following incubation, perform a lipid extraction (e.g., using a Bligh-Dyer method). Analyze the lipid extract using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of Hemi-BMP.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. The Emerging and Diverse Roles of Bis(monoacylglycero) Phosphate Lipids in Cellular Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. 18:1 SEMI LBPA (S,R) | 474943-36-7 [chemicalbook.com]
- 6. 18:1 Hemi BMP (S,R) - AVANTI POLAR LIPIDS - 857134P [cogershop.com]
- 7. Bis(monoacylglycero)phosphate: a secondary storage lipid in the gangliosidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysobisphosphatidic acid - Wikipedia [en.wikipedia.org]
- 9. diglib.tugraz.at [diglib.tugraz.at]
- 10. researchgate.net [researchgate.net]
- 11. lipotype.com [lipotype.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
